benzyl 4-(3-formyl-1H-indol-4-yl)-piperazine-1-carboxylate
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Overview
Description
Benzyl 4-(3-formyl-1H-indol-4-yl)-piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a benzyl group and a 3-formyl-1H-indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(3-formyl-1H-indol-4-yl)-piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach begins with the formation of the 3-formyl-1H-indole derivative. This can be achieved through the Vilsmeier-Haack reaction, where indole is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Next, the 3-formyl-1H-indole is reacted with piperazine in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide to form the piperazine derivative. Finally, the benzyl group is introduced through a benzylation reaction using benzyl chloride and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(3-formyl-1H-indol-4-yl)-piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride and sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Benzyl 4-(3-carboxyl-1H-indol-4-yl)-piperazine-1-carbox
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
benzyl 4-(3-formyl-1H-indol-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C21H21N3O3/c25-14-17-13-22-18-7-4-8-19(20(17)18)23-9-11-24(12-10-23)21(26)27-15-16-5-2-1-3-6-16/h1-8,13-14,22H,9-12,15H2 |
InChI Key |
AAGUKWDVBJFTCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C(=CN3)C=O)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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